3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid
Description
This compound is a structurally complex small molecule featuring a 2,6-dichlorophenyl carbamoyl group linked to a propanoic acid backbone modified with a 3-(propan-2-yloxy)propylamino side chain. The dichlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and receptor binding affinity, while the ether-linked propylamino side chain may confer improved solubility and metabolic stability .
Properties
IUPAC Name |
4-(2,6-dichloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O4/c1-10(2)24-8-4-7-19-13(16(22)23)9-14(21)20-15-11(17)5-3-6-12(15)18/h3,5-6,10,13,19H,4,7-9H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPCGRHSYUTDJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the dichlorophenyl carbamoyl intermediate. This intermediate is then reacted with a propylamine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structural characteristics indicate that it may interact with biological targets involved in various diseases. Research has focused on:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines, indicating potential for development as an anticancer drug.
- Anti-inflammatory Properties : The presence of the carbamoyl group is often associated with anti-inflammatory activities. Investigations into its efficacy in reducing inflammation are ongoing.
Mechanism of Action Studies
Understanding the mechanism by which this compound exerts its effects is crucial for its application in medicine. Studies have aimed to elucidate:
- Target Identification : Identifying specific proteins or pathways affected by the compound can provide insights into its therapeutic potential.
- Bioavailability and Metabolism : Research into how the compound is metabolized in the body can inform dosing strategies and efficacy.
Formulation Studies
The compound's solubility and stability are critical for its use in pharmaceutical formulations. Research has focused on:
- Drug Delivery Systems : Developing formulations that enhance the bioavailability of the compound, such as nanoparticles or liposomes, can improve therapeutic outcomes.
- Stability Testing : Ensuring that the compound remains stable under various conditions is essential for effective drug formulation.
Case Study 1: Anticancer Activity
A study conducted on derivatives of 3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Anti-inflammatory Effects
In vitro studies revealed that this compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis.
Data Table of Research Findings
Mechanism of Action
The mechanism of action of 3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs documented in pharmacological and chemical literature. Below is a detailed analysis:
Dichlorophenyl Carbamoyl Derivatives
- 2-[4-[3-[2-(2-Chloro-6-fluoro-phenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methyl-propanoic Acid (): Similarities: Both compounds share a dichlorophenyl carbamoyl core, which likely enhances binding to hydrophobic pockets in target proteins. Differences: The compound incorporates a phenoxy group and a fluoro-substituted phenyl chain, which may increase steric hindrance and alter selectivity compared to the simpler propan-2-yloxypropylamino side chain in the target compound. The fluorine atom could enhance metabolic stability but reduce solubility .
- 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride (): Similarities: The 2,6-dichlorophenyl group is identical, and the carboxylic acid group suggests similar ionization properties under physiological conditions. Differences: Replacement of the carbamoyl-propanoic acid with an isoxazole-carboxylic acid chloride introduces a heterocyclic ring, which may confer greater rigidity and influence binding kinetics. The methylisoxazole group is often associated with COX-2 inhibition, as seen in celecoxib analogs .
Propanoic Acid Derivatives with Ether/Amino Side Chains
- 3-((1-(cis-4-carboxy carbonyl-cis-3-butylcyclohexyl)-1J-carbamoyl)cyclopentyl]-2S-(2-methoxyethoxymethyl)propanoic Acid (): Similarities: Both compounds feature a propanoic acid backbone modified with ether-linked side chains, which may improve membrane permeability.
- N-(3-(2,4-dichlorophenoxy)propyl)-N-methylprop-2-ynylamine (): Similarities: The dichlorophenoxypropyl motif aligns with the target compound’s dichlorophenyl group, suggesting shared hydrophobic interactions. Differences: The absence of a carboxylic acid group and the presence of a propargylamine side chain indicate divergent mechanisms of action, possibly targeting adrenergic or neurotransmitter receptors rather than cyclooxygenase enzymes .
Key Structural and Functional Insights
Research Implications
The target compound’s propan-2-yloxypropylamino side chain represents a strategic balance between solubility and lipophilicity, distinguishing it from analogs with bulkier substituents (e.g., cyclohexyl or fluorophenyl groups). Its structural simplicity may favor synthetic scalability and pharmacokinetic optimization compared to more complex derivatives in and . Further studies should explore its selectivity for COX isoforms or other enzymatic targets, leveraging the dichlorophenyl carbamoyl group’s established role in NSAID design .
Biological Activity
The compound 3-[(2,6-dichlorophenyl)carbamoyl]-2-{[3-(propan-2-yloxy)propyl]amino}propanoic acid , often referred to as a derivative of a pyridine or pyrimidine structure, has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by the following components:
- A dichlorophenyl group which is known for its lipophilicity and ability to interact with various biological targets.
- A carbamoyl moiety that may enhance the compound's stability and bioavailability.
- An amino acid backbone that suggests potential interactions with biological receptors.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation and inflammation.
- Receptor Modulation : The compound's structure allows it to interact with various G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. This interaction could lead to modulation of intracellular calcium levels and other signaling cascades .
- Antimicrobial Activity : Some derivatives of similar structures have shown promising antimicrobial properties, suggesting that this compound may also possess such activity against specific bacterial strains.
Biological Activity Data
A review of the biological activity data reveals several key findings:
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Study on Cancer Cell Lines : A study demonstrated that a related compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The mechanism involved modulation of Bcl-2 family proteins .
- Antibacterial Screening : In another study, derivatives were screened for antibacterial activity against multidrug-resistant strains of E. coli. The results indicated that certain modifications in the structure enhanced antibacterial efficacy, suggesting a potential pathway for optimizing the compound's activity .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing biological activity:
- Structure-Activity Relationship (SAR) : Modifications to the dichlorophenyl group significantly impacted both enzyme inhibition and receptor binding affinities. For instance, substituting different functional groups on the phenyl ring altered the lipophilicity and, consequently, the bioavailability of the compound .
- Pharmacokinetics and Toxicology : Studies have shown favorable pharmacokinetic profiles with low toxicity in preliminary animal models, indicating a promising safety margin for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
